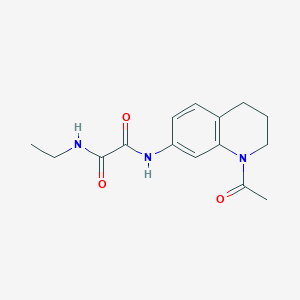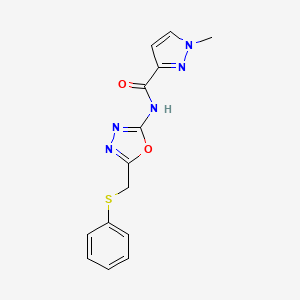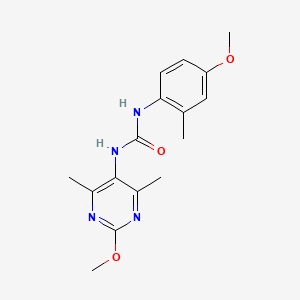
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide” is a subject of scientific research. Its unique structure allows for the exploration of new possibilities in drug discovery, material science, and chemical synthesis.Molecular Structure Analysis
The molecular structure of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide” is complex. It contains multiple bonds, including double and aromatic bonds, and it also contains several types of functional groups .Chemical Reactions Analysis
The chemical reactions involving “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide” are not well-documented in the literature. More research is needed to fully understand its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide” are not well-documented in the literature. More research is needed to fully understand its properties .Wissenschaftliche Forschungsanwendungen
Immunomodulation and Neurological Conditions
Research on quinoline derivatives, such as Linomide (quinoline-3-carboxamide), demonstrates their potential in immunomodulation and treatment of neurological conditions. For instance, Linomide has been studied for its effects on secondary progressive multiple sclerosis, showing an ability to inhibit disease progression by affecting MRI indicators of disease activity (Karussis et al., 1996). This suggests that compounds with similar structures could have applications in modulating immune responses and treating neurological diseases.
Metabolism and Detoxification Studies
Compounds structurally related to the query compound have been investigated for their metabolic pathways and potential toxicological effects. For example, studies on acrylamide metabolism in humans have identified metabolites such as N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine (iso-GAMA), highlighting the body's mechanisms for detoxifying harmful substances (Hartmann et al., 2009). This area of research could be relevant for understanding how similar compounds are metabolized and detoxified in the human body.
Antioxidant Therapy and Muscle Fatigue
The use of antioxidants, such as N-acetylcysteine (NAC), in reducing muscle fatigue highlights the therapeutic potential of compounds with antioxidant properties. Research demonstrates that NAC can improve muscle performance during exercise, suggesting that similar compounds may have applications in sports medicine and rehabilitation (Reid et al., 1994).
Cancer Research
Studies on NAD(P)H: quinone oxidoreductase 1 (NQO1) expression in breast cancers indicate that compounds affecting NQO1 activity could have implications in cancer research. High-level expression of NQO1 is associated with certain malignancies, suggesting a role in carcinogenesis and tumor progression (Yang et al., 2014). Research into compounds that modulate NQO1 activity could provide insights into cancer treatment strategies.
Wirkmechanismus
The mechanism of action of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide” is not well-understood. It is a promising candidate for further exploration and experimentation due to its unique structure and properties.
Eigenschaften
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-16-14(20)15(21)17-12-7-6-11-5-4-8-18(10(2)19)13(11)9-12/h6-7,9H,3-5,8H2,1-2H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWUFFPIEICQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)


![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)
![3-[2-(4-Fluorophenoxy)phenyl]acrylic acid](/img/structure/B2858128.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2858130.png)
![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858136.png)
![[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2858137.png)
![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)

